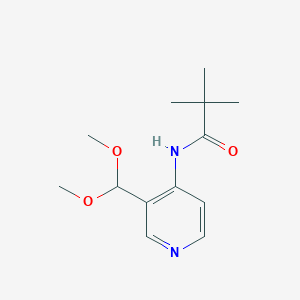

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide

Descripción general

Descripción

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the reaction of 3-(dimethoxymethyl)pyridine with pivaloyl chloride under suitable conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the chemical’s reactivity and potential hazards .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide, with the CAS number 824429-52-9, is a compound that has garnered attention in various scientific research applications. This article will explore its properties, applications, and relevant case studies in detail.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. Results indicated that it exhibited cytotoxic effects against specific tumor types, warranting further investigation into its mechanism of action and potential as an anticancer agent.

Cosmetic Formulations

The compound is also being studied for its applications in cosmetic formulations due to its favorable properties, such as skin penetration enhancement and stability.

Case Study: Skin Bioavailability

Research has focused on assessing the bioavailability of this compound in topical formulations. The findings suggest that it can effectively enhance the delivery of active ingredients through the skin barrier, making it a valuable component in dermatological products.

Chemical Synthesis

As a heterocyclic building block, this compound plays a significant role in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules.

Case Study: Synthesis of Derivatives

Research has demonstrated the use of this compound as a precursor for synthesizing various derivatives with enhanced biological activities.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Investigated for anticancer properties |

| Cosmetic Formulations | Enhances skin penetration and stability |

| Chemical Synthesis | Used as a building block for complex molecule synthesis |

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide is unique due to its specific structural features, such as the dimethoxymethyl group and the pivaloyl moiety . These features confer distinct chemical reactivity and potential biological activities compared to similar compounds .

Actividad Biológica

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 252.31 g/mol. The compound features a pyridine ring substituted with a dimethoxymethyl group and a propionamide functional group, contributing to its biological activity.

Chemical Structure

The structural characteristics of this compound are crucial for its interaction with biological targets. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O3 |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 824429-52-9 |

| IUPAC Name | N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide |

Biological Activity

Research indicates that this compound exhibits antifungal , antimicrobial , and anticancer properties. Its efficacy against various fungal strains has been noted, making it a candidate for further development in antifungal therapies.

Antifungal Properties

The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth. Studies have shown that it is effective against several strains of fungi, suggesting its potential use in treating fungal infections.

Antimicrobial Activity

In addition to antifungal properties, the compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacteria, showing effectiveness in inhibiting their growth, which could be beneficial in developing new antibiotics.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth. However, further studies are necessary to fully understand its mechanisms of action and therapeutic potential.

The biological activity of this compound is linked to its structural features, which facilitate interaction with specific biological targets. It is believed to act through the modulation of receptor activities, including sigma receptors and opioid receptors. These interactions can lead to significant pharmacological effects that are being explored for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antifungal Efficacy Study : A study evaluated the compound against common fungal pathogens such as Candida albicans and Aspergillus niger, demonstrating significant inhibition at low concentrations.

- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

- Anticancer Research : A preliminary study on human cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds. The following table compares it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Dimethoxymethyl substitution at a different position | Potentially different biological activity |

| 2,2-Dimethyl-N-pyridin-3-yl-propionamide | Lacks dimethoxy groups; simpler structure | May exhibit different pharmacological profiles |

| N-(4-Methoxy-pyridin-3-yl)-propionamide | Contains methoxy instead of dimethoxy groups | Different electronic properties affecting reactivity |

Propiedades

IUPAC Name |

N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-6-7-14-8-9(10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJUIOFXMILQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592083 | |

| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824429-52-9 | |

| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.